Crf (6-33) (human, rat)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

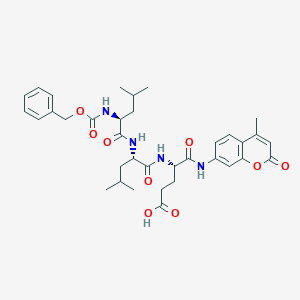

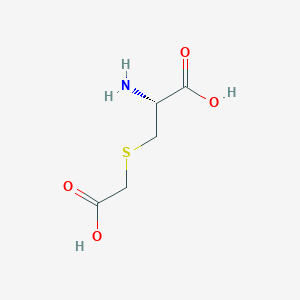

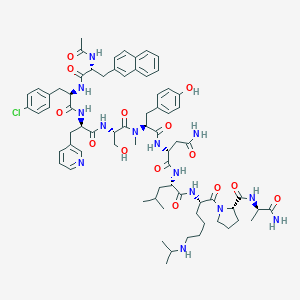

“Crf (6-33) (human, rat)” is a synthetic peptide . It is a fragment of the Corticotropin-Releasing Factor (CRF), which is recognized as an important stress factor .

Synthesis Analysis

The synthesis of “Crf (6-33) (human, rat)” involves the use of photoreactive analogs of human rat CRF6–33. These analogs were used in combination with different mass spectrometric techniques to directly determine contact sites between residues of CRF and its binding protein .Molecular Structure Analysis

The molecular structure of “Crf (6-33) (human, rat)” is represented by the empirical formula C141H231N41O43S. Its molecular weight is 3220.66 . The amino acid residues Arg-23 and Arg-36 of CRFBP were identified as the sites of photoincorporation of monofunctional and bifunctional photoprobes designed on the basis of the amino acid sequence of human rat CRF6–33 .Physical And Chemical Properties Analysis

“Crf (6-33) (human, rat)” is a powder form substance . More specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

CRF Receptor and CRF-BP Binding

Corticotropin-releasing factor (CRF) plays a significant role in regulating the hypothalamic-pituitary-adrenocortical axis and coordinating endocrine, autonomic, and behavioral responses to stress and immune challenges. Research has demonstrated that CRF fragments such as CRF (6-33) have high affinity for CRF-binding protein (CRF-BP) but low affinity for the CRF receptor, indicating distinct ligand requirements for these entities. CRF-BP has been identified as a critical regulator of CRF in the central nervous system (CNS) and periphery, controlling the amount of free CRF that activates CRF receptors (Behan et al., 1995).

CRF and Neuroendocrine Responses

The cloning of cDNA coding for a CRF receptor from a human corticotropic tumor library shows the expression of CRF receptor in the rat pituitary and brain. This research emphasizes the receptor's role in binding rat/human CRF with high specificity, highlighting its involvement in regulating neuroendocrine responses (Chen et al., 1993).

Behavioral Effects of CRF

Studies have explored the behavioral effects of CRF in various settings. For instance, intraventricular administration of CRF in rats was shown to significantly alter behaviors typically expressed in response to novel environments, such as changes in grooming, rearing, and food consumption (Britton et al., 1982). This suggests a potential role of CRF and its fragments in modulating behavioral responses to environmental stimuli.

CRF in Energy Balance

The acute administration of CRF results in anorexic and sympathomimetic effects. CRF(6-33), a CRF binding protein (CRF-BP) ligand inhibitor, has been shown to influence energy balance, affecting physiological and behavioral measures like body weight, core temperature, and motor activity. This indicates the potential utility of CRF fragments in studies related to metabolism and energy expenditure (Heinrichs et al., 2001).

Mechanism of Action

Target of Action

CRF (6-33) (human, rat) is a peptide that primarily targets the Corticotropin-releasing factor binding protein (CRF-BP) . The CRF-BP plays a crucial role in modulating the physiological actions of CRF and related peptides .

Mode of Action

CRF (6-33) (human, rat) acts as a ligand inhibitor for the CRF-BP . . This selective binding allows it to modulate the activity of CRF without directly interacting with the CRF receptors.

Biochemical Pathways

It is known that the peptide can dissociate crf from the crf-binding protein . This action may restore the reduction of free CRF content observed in certain conditions, such as Alzheimer’s disease .

Pharmacokinetics

It is known that the peptide should be stored under nitrogen, away from moisture and light, to maintain its stability .

Result of Action

CRF (6-33) (human, rat) has been reported to have an anti-obesity effect . This could be due to its ability to modulate the activity of CRF, a peptide known to regulate energy balance . Additionally, it has been suggested that CRF (6-33) (human, rat) shows cognition-enhancing properties in animal models of learning and memory .

Action Environment

The action of CRF (6-33) (human, rat) can be influenced by various environmental factors. For instance, the peptide’s stability can be affected by temperature, moisture, and light exposure . .

Safety and Hazards

In case of accidental exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing. Contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

“Crf (6-33) (human, rat)” may have two different beneficial effects in Alzheimer’s disease (AD). First, it dissociates CRF from the CRF-binding protein and may therefore be able to restore the dramatic reduction of free CRF content in AD. Second, this fragment shows cognition-enhancing properties in animal models of learning and memory, without the characteristic anxiogenic effects of CRF receptor agonists, and may therefore be useful in the treatment of memory deficits seen in AD .

Biochemical Analysis

Biochemical Properties

“Crf (6-33) (human, rat)” acts as a ligand inhibitor for the CRF binding protein (CRF-BP). It competitively binds to the CRF-BP but does not bind to the post-synaptic CRF receptors . This interaction with the CRF-BP suggests that “Crf (6-33) (human, rat)” may play a role in modulating the availability of CRF for receptor-mediated actions .

Cellular Effects

“Crf (6-33) (human, rat)” has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to have an anti-obesity effect . Additionally, it has been suggested that “Crf (6-33) (human, rat)” may be able to restore the dramatic reduction of free CRF content in Alzheimer’s disease (AD) .

Molecular Mechanism

The molecular mechanism of action of “Crf (6-33) (human, rat)” involves its competitive binding to the CRF-BP, thereby inhibiting the binding of CRF to this protein . This displacement of CRF from the CRF-BP may contribute to its observed effects, such as its anti-obesity effect .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of “Crf (6-33) (human, rat)” in laboratory settings are limited, it is known that this compound has a high affinity for the CRF-BP . This suggests that it may have a prolonged effect on cells due to its ability to remain bound to the CRF-BP for extended periods.

Dosage Effects in Animal Models

The effects of “Crf (6-33) (human, rat)” in animal models have been observed in the context of its potential therapeutic applications. For example, it has been found to show cognition-enhancing properties in animal models of learning and memory, without the characteristic anxiogenic effects of CRF receptor agonists .

Metabolic Pathways

“Crf (6-33) (human, rat)” is involved in the stress response pathway, where it interacts with the CRF-BP . Detailed information about its involvement in specific metabolic pathways and its interactions with enzymes or cofactors within these pathways is currently limited.

properties

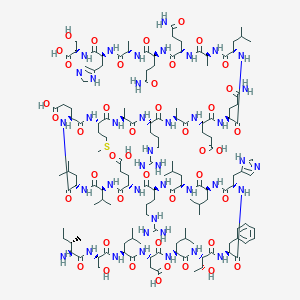

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H231N41O43S/c1-23-72(16)109(145)136(221)179-100(61-183)135(220)174-93(52-68(8)9)129(214)176-99(58-108(195)196)133(218)173-95(54-70(12)13)134(219)182-111(77(21)185)138(223)178-96(55-78-29-25-24-26-30-78)130(215)175-98(57-80-60-151-64-155-80)131(216)172-92(51-67(6)7)128(213)171-91(50-66(4)5)126(211)163-82(32-28-47-153-141(148)149)119(204)166-88(38-44-107(193)194)124(209)181-110(71(14)15)137(222)177-94(53-69(10)11)127(212)167-87(37-43-106(191)192)122(207)168-89(45-48-226-22)118(203)158-73(17)112(197)160-81(31-27-46-152-140(146)147)116(201)156-74(18)113(198)162-86(36-42-105(189)190)121(206)165-85(35-41-104(144)188)123(208)170-90(49-65(2)3)125(210)159-75(19)114(199)161-84(34-40-103(143)187)120(205)164-83(33-39-102(142)186)117(202)157-76(20)115(200)169-97(56-79-59-150-63-154-79)132(217)180-101(62-184)139(224)225/h24-26,29-30,59-60,63-77,81-101,109-111,183-185H,23,27-28,31-58,61-62,145H2,1-22H3,(H2,142,186)(H2,143,187)(H2,144,188)(H,150,154)(H,151,155)(H,156,201)(H,157,202)(H,158,203)(H,159,210)(H,160,197)(H,161,199)(H,162,198)(H,163,211)(H,164,205)(H,165,206)(H,166,204)(H,167,212)(H,168,207)(H,169,200)(H,170,208)(H,171,213)(H,172,216)(H,173,218)(H,174,220)(H,175,215)(H,176,214)(H,177,222)(H,178,223)(H,179,221)(H,180,217)(H,181,209)(H,182,219)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,224,225)(H4,146,147,152)(H4,148,149,153)/t72-,73-,74-,75-,76-,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-,110-,111-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHPINGDTRCKNN-QZXFXOMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

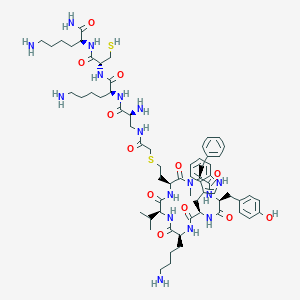

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H231N41O43S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3220.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)